molecular formula C19H20O2 B14202355 Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate CAS No. 832122-85-7

Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate

Cat. No.: B14202355
CAS No.: 832122-85-7
M. Wt: 280.4 g/mol
InChI Key: AXMHRDVXXUKMOV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a conjugated system of phenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a catalytic amount of sulfuric acid. The reaction is driven to completion by the removal of water.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under mild conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: It can be used in the production of polymers and resins, where the ester functionality provides desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate depends on its specific application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, releasing the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to undergo hydrolysis or other transformations.

Comparison with Similar Compounds

    Ethyl cinnamate: Similar structure but lacks the dimethylphenyl group.

    Methyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-phenylprop-2-enoate: Similar structure but lacks the dimethylphenyl group.

Uniqueness: this compound is unique due to the presence of both phenyl and dimethylphenyl groups, which can influence its reactivity and physical properties. The combination of these groups can enhance its stability and provide specific interactions in chemical and biological systems.

Properties

CAS No.

832122-85-7

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H20O2/c1-4-21-19(20)13-18(16-8-6-5-7-9-16)17-12-14(2)10-11-15(17)3/h5-13H,4H2,1-3H3

InChI Key

AXMHRDVXXUKMOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C)C

Origin of Product

United States

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